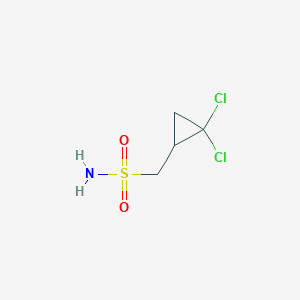
(2,2-Dichlorocyclopropyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dichlorocyclopropyl)methanesulfonamide is a chemical compound with the molecular formula C₄H₇Cl₂NO₂S It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichlorocyclopropyl)methanesulfonamide typically involves the cyclopropanation of suitable precursors followed by the introduction of the methanesulfonamide group. One common method involves the reaction of a dichlorocyclopropane derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions followed by sulfonamide formation. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dichlorocyclopropyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the cyclopropyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methanesulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted cyclopropyl derivatives.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
(2,2-Dichlorocyclopropyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dichlorocyclopropyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dichlorocyclopropyl)methanesulfonate
- (2,2-Dichlorocyclopropyl)methanesulfonyl chloride
- (2,2-Dichlorocyclopropyl)methanesulfonic acid
Uniqueness
(2,2-Dichlorocyclopropyl)methanesulfonamide is unique due to its combination of a cyclopropyl ring with two chlorine atoms and a methanesulfonamide group. This structural arrangement imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Biological Activity
(2,2-Dichlorocyclopropyl)methanesulfonamide is a sulfonamide compound characterized by its unique cyclopropane structure, which includes two chlorine substituents. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity involves exploring its interactions with various biological targets, including enzymes and receptors, as well as its potential therapeutic applications.
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C5H7Cl2N1O2S
- Molecular Weight : 202.09 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition can lead to antibacterial effects. Furthermore, the dichlorocyclopropyl moiety may enhance binding affinity through steric effects and electronic properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential antimicrobial properties for this compound.
- Anticancer Potential : Due to structural similarities with other anticancer agents, there is speculation about its ability to inhibit cancer cell growth through mechanisms that may involve interference with glycolytic pathways.
Comparative Analysis with Similar Compounds
A comparative table highlights the structural characteristics and biological activities of this compound and related compounds:
| Compound Name | Structure Characteristics | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Cyclopropane ring with dichloro substitution | Potentially antimicrobial | Unique steric hindrance due to cyclopropane |
| (1,1-Dichloroethyl)methanesulfonamide | Ethylene group with chlorine | Antibacterial | Less sterically hindered |
| 1-(2-Chloroethyl)-3-methylsulfonamide | Ethylene and methyl substitution | Antimicrobial | Methyl group enhances lipophilicity |
| (3-Bromocyclopropyl)methanesulfonamide | Bromine instead of chlorine | Potentially anticancer | Bromine alters reactivity |
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound through various experimental approaches:
Properties
Molecular Formula |
C4H7Cl2NO2S |
|---|---|
Molecular Weight |
204.07 g/mol |
IUPAC Name |
(2,2-dichlorocyclopropyl)methanesulfonamide |
InChI |
InChI=1S/C4H7Cl2NO2S/c5-4(6)1-3(4)2-10(7,8)9/h3H,1-2H2,(H2,7,8,9) |
InChI Key |
XPGMZMDDBNTUML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















